molecular formula C9H13N3O4S B2816100 Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate CAS No. 888493-43-4

Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B2816100
CAS No.: 888493-43-4
M. Wt: 259.28
InChI Key: HXAYWQKSPOENJK-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, methylamino, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methylamino, and methylsulfonyl groups are introduced through nucleophilic substitution reactions. For instance, the ethyl group can be added via an alkylation reaction using ethyl halides, while the methylamino group can be introduced through a reaction with methylamine.

    Final Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the carboxylate group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvent conditions such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

Properties

IUPAC Name

ethyl 4-(methylamino)-2-methylsulfonylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-4-16-8(13)6-5-11-9(17(3,14)15)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAYWQKSPOENJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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